molecular formula C22H18N2O2 B3033002 1-(3-(1-(1-Acetyl-1H-indol-3-yl)vinyl)-1H-indol-1-yl)-1-ethanone CAS No. 69262-87-9

1-(3-(1-(1-Acetyl-1H-indol-3-yl)vinyl)-1H-indol-1-yl)-1-ethanone

Cat. No. B3033002
CAS RN: 69262-87-9
M. Wt: 342.4 g/mol
InChI Key: NUWOKANBIFXVGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One efficient method is the microwave-assisted synthesis , which yields the target 1-acetyl-1H-indol-3-yl acetates. These intermediates can then be further modified to obtain the final product . Researchers have reported isolating this compound in yields ranging from 34% to 71% .


Molecular Structure Analysis

The molecular formula of 1-(3-(1-(1-Acetyl-1H-indol-3-yl)vinyl)-1H-indol-1-yl)-1-ethanone is C14H11NO4 . Its structure consists of an indole ring with an acetyl group and a vinyl moiety. The dihydro-2,5-furandione portion adds complexity to its three-dimensional arrangement. The molecular weight is approximately 257.248 g/mol .

properties

IUPAC Name

1-[3-[1-(1-acetylindol-3-yl)ethenyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-14(19-12-23(15(2)25)21-10-6-4-8-17(19)21)20-13-24(16(3)26)22-11-7-5-9-18(20)22/h4-13H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWOKANBIFXVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C(=C)C3=CN(C4=CC=CC=C43)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282211
Record name MLS002639025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1-(1-Acetyl-1H-indol-3-yl)vinyl)-1H-indol-1-yl)-1-ethanone

CAS RN

69262-87-9
Record name MLS002639025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(1-(1-Acetyl-1H-indol-3-yl)vinyl)-1H-indol-1-yl)-1-ethanone
Reactant of Route 2
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1-(3-(1-(1-Acetyl-1H-indol-3-yl)vinyl)-1H-indol-1-yl)-1-ethanone
Reactant of Route 3
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1-(3-(1-(1-Acetyl-1H-indol-3-yl)vinyl)-1H-indol-1-yl)-1-ethanone
Reactant of Route 4
1-(3-(1-(1-Acetyl-1H-indol-3-yl)vinyl)-1H-indol-1-yl)-1-ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-(1-(1-Acetyl-1H-indol-3-yl)vinyl)-1H-indol-1-yl)-1-ethanone
Reactant of Route 6
1-(3-(1-(1-Acetyl-1H-indol-3-yl)vinyl)-1H-indol-1-yl)-1-ethanone

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